molecular formula C8H5I B1626200 1-Ethynyl-2-iodo-benzene CAS No. 766-50-7

1-Ethynyl-2-iodo-benzene

Cat. No. B1626200
CAS RN: 766-50-7
M. Wt: 228.03 g/mol
InChI Key: TZZCAXOOMCXIPJ-UHFFFAOYSA-N
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Description

1-Ethynyl-2-iodo-benzene is a chemical compound with the molecular formula C8H5I . It is also known as 2-Iodophenylacetylene .


Synthesis Analysis

The synthesis of 1-Ethynyl-2-iodo-benzene can be achieved through various methods. One such method involves the use of hypervalent iodine compounds as environmentally friendly and relatively inexpensive reagents . These compounds have properties similar to transition metals and are employed as alternatives to transition metal catalysts in organic synthesis . They can be used to form C–N, C–O, C–S, C–F, and C–C bonds .


Chemical Reactions Analysis

1-Ethynyl-2-iodo-benzene, like other iodobenzenes, can be used in various C-C coupling reactions . Hypervalent iodine compounds, which are similar to 1-Ethynyl-2-iodo-benzene, can be used to accomplish the formation of C–N, C–O, C–S, C–F, and C–C bonds .

Scientific Research Applications

Organic Synthesis

This compound serves as an alternative to transition metal catalysts in organic synthesis. It’s used for the formation of various bonds such as C–N, C–O, C–S, C–F, and C–C through hypervalent iodine catalysed oxidative reactions .

Electrophilic Ethynylation

It is used in the synthesis of ethynyl-λ3-iodane, an electrophilic ethynylation agent. This application is significant for cost-effective and efficient preparation of synthetically useful compounds .

Oxidation Reactions

1-Ethynyl-2-iodo-benzene acts as an efficient oxidant in various organic transformations, including the oxidation of alcohols, alkenes, or organosulfides .

Polymerization

It is involved in the controlled synthesis of conjugated block polymers which may lead to distinct optical properties and functionalities through self-assembly processes .

Safety and Hazards

The safety data sheet for iodobenzene, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible, harmful if swallowed or inhaled, and may cause damage to organs through prolonged or repeated exposure . Similar precautions should be taken when handling 1-Ethynyl-2-iodo-benzene.

Future Directions

Hypervalent iodine compounds, which are similar to 1-Ethynyl-2-iodo-benzene, are being explored as environmentally friendly and relatively inexpensive reagents in organic synthesis . They are being used as alternatives to transition metal catalysts in organic synthesis . Future research is likely to focus on the development of new organoselenium and hypervalent iodine catalysts for organic synthesis .

properties

IUPAC Name

1-ethynyl-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5I/c1-2-7-5-3-4-6-8(7)9/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZCAXOOMCXIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463031
Record name 1-ethynyl-2-iodo-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-2-iodo-benzene

CAS RN

766-50-7
Record name 1-Ethynyl-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethynyl-2-iodo-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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